3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole chemical properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole chemical properties
An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile building block, grounding theoretical concepts in practical, field-proven insights.
Introduction: A Versatile Heterocyclic Building Block
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as 1H-Pyrazole-3-boronic acid pinacol ester, is a bifunctional organic compound that has gained significant traction in synthetic chemistry.[1][2] Its structure uniquely combines a pyrazole ring—a nitrogen-containing heterocycle prevalent in many biologically active molecules—with a pinacol boronate ester group.[3][4] This boronate ester moiety serves as a stable, yet highly reactive, handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[1][5]
The stability of the pinacol ester compared to the corresponding boronic acid allows for easier handling, purification, and prolonged storage, making it a preferred reagent in complex multi-step syntheses.[6] Its utility is central to the construction of elaborate molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials.[5][7]
Physicochemical and Safety Profile
A clear understanding of the compound's physical properties and safety requirements is fundamental to its effective and safe utilization in a laboratory setting.
Core Chemical Properties
The key properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PubChem |
| Synonyms | 1H-Pyrazole-3-boronic Acid Pinacol Ester | [2] |
| CAS Number | 844501-71-9 | [8] |
| Molecular Formula | C₉H₁₅BN₂O₂ | [8] |
| Molecular Weight | 194.04 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 74 - 78 °C (Typical, may vary by purity) | [9] |
| Storage | Store at 2 - 8 °C in a dry, well-ventilated place. | [9][10] |
Safety and Handling
Proper handling is crucial due to the compound's potential hazards.
-
GHS Hazard Classification: This compound is typically classified as causing skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11] Some suppliers note it is toxic if swallowed.[8]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10][13]
Synthesis and Purification Workflow
The synthesis of pyrazole boronic acid pinacol esters is typically achieved via a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole precursor and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). This method, a variation of the Miyaura borylation, is widely adopted for its high efficiency and functional group tolerance.
Representative Synthesis Protocol: Miyaura Borylation
This protocol describes a general procedure for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole from 3-iodopyrazole.
Materials:
-
3-Iodo-1H-pyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane or DMF
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous dioxane via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Workflow for Miyaura Borylation Synthesis.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is as a coupling partner in the Suzuki-Miyaura reaction.[1][3][5] This Nobel Prize-winning reaction is one of the most powerful methods for constructing C-C bonds between sp²-hybridized carbon atoms, enabling the synthesis of complex biaryls and other conjugated systems.[15]
The pyrazole boronate ester reacts with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base to form a new molecule where the pyrazole ring is attached to the 'R' group. This reaction is fundamental in drug discovery for linking different molecular fragments.[5][7]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The boronate ester is activated by the base, forming a more nucleophilic borate species. This species transfers the pyrazole group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (the pyrazole and 'R') on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the Pd(0) catalyst.
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling the title compound with an aryl bromide.
Materials:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
An aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar Pd(0) catalyst
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (or Dioxane/Water) solvent system
Procedure:
-
Reaction Setup: In a flask, combine the pyrazole boronate ester (1.2 eq), the aryl bromide (1.0 eq), and the palladium catalyst (0.04 eq).
-
Solvent and Base: Add the solvent mixture (e.g., Toluene/Ethanol, 4:1 ratio) followed by the aqueous sodium carbonate solution.
-
Degassing: Degas the mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via flash column chromatography to obtain the desired 3-aryl-1H-pyrazole product.
Applications in Research and Development
The ability to readily introduce the pyrazole moiety makes this reagent invaluable across several scientific domains.
-
Drug Development: The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. This reagent is used as a key intermediate in synthesizing novel drug candidates, particularly for developing anti-inflammatory (e.g., COX-2 inhibitors), anti-cancer, and anti-viral agents.[4][7]
-
Agrochemicals: It is employed in the synthesis of advanced pesticides and herbicides. The pyrazole structure can enhance the biological activity and metabolic stability of these agents.[7]
-
Materials Science: In materials science, this building block is used to create novel organic polymers, coatings, and functional materials for electronics and nanotechnology.[3][7] The pyrazole unit can be incorporated into larger conjugated systems to fine-tune their electronic and optical properties.
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stands out as a robust and versatile chemical tool. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the biological significance of the pyrazole core make it an indispensable building block for innovation. Mastery of its properties and reaction conditions empowers chemists to construct complex molecules with high precision, accelerating progress in medicine, agriculture, and materials science.
References
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. Available at: [Link]
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MSDS of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole. Available at: [Link]
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1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole - MySkinRecipes. Available at: [Link]
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Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. Available at: [Link]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. Available at: [Link]
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1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - CAS Common Chemistry. Available at: [Link]
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Hangzhou Longshine Bio-Tech Co.,LTD. Available at: [Link]
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